molecular formula C11H19N3O2 B1488970 1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one CAS No. 1621924-88-6

1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one

Cat. No. B1488970
CAS RN: 1621924-88-6
M. Wt: 225.29 g/mol
InChI Key: QLFUXGSVZVUSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one, or 1-AACE, is an organic compound that has been studied for its potential applications in medicine and scientific research. It is a cyclic amine with a five-member ring structure containing a nitrogen atom and four carbon atoms. 1-AACE has been found to have several biochemical and physiological effects that make it a promising compound for further research.

Scientific Research Applications

1-AACE has been studied for its potential applications in scientific research. It has been found to have strong antibacterial and antifungal activities, and has been shown to inhibit the growth of several pathogenic microorganisms. In addition, it has been studied as a potential treatment for cancer, as it has been found to inhibit the growth of several cancer cell lines. It has also been studied for its potential applications in drug delivery, as it has been found to have a high affinity for lipophilic compounds.

Mechanism of Action

The mechanism of action of 1-AACE is not fully understood, but it is thought to act by disrupting the cell membrane of microorganisms. It is believed to interact with the cell membrane, causing a disruption in the membrane structure that leads to cell death. In addition, it has been found to inhibit the activity of several enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
1-AACE has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of several pathogenic microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, it has been found to inhibit the growth of several cancer cell lines, including human cervical cancer, breast cancer, and liver cancer. It has also been found to have a high affinity for lipophilic compounds, which makes it a potential candidate for drug delivery.

Advantages and Limitations for Lab Experiments

1-AACE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. In addition, it is relatively stable and can be stored for long periods of time. However, it is also toxic and must be handled with caution. In addition, it has been found to have a low solubility in water, which can limit its use in some experiments.

Future Directions

1-AACE has potential applications in several areas of scientific research, and there are many future directions for further research. One potential direction is to study its potential applications in drug delivery, as it has been found to have a high affinity for lipophilic compounds. In addition, further research could be done to explore its potential applications in cancer therapy, as it has been found to inhibit the growth of several cancer cell lines. Other potential directions include studying its mechanism of action in more detail, as well as studying its potential applications in other areas, such as antimicrobial agents and anti-inflammatory agents.

properties

IUPAC Name

1-[4-(3-aminoazetidine-1-carbonyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-8(15)13-4-2-9(3-5-13)11(16)14-6-10(12)7-14/h9-10H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFUXGSVZVUSDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
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1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
Reactant of Route 6
1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one

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